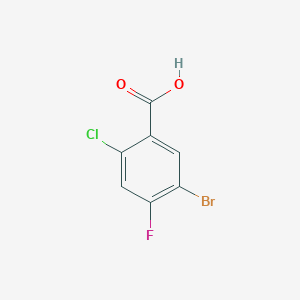

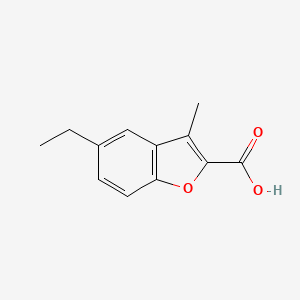

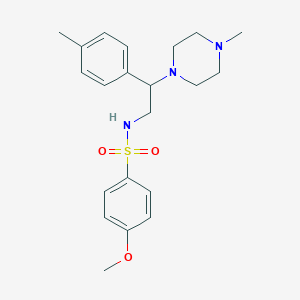

![molecular formula C20H11BrN2OS B2698167 N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide CAS No. 536729-09-6](/img/structure/B2698167.png)

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

This compound belongs to the class of N-acyl-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-enes. Researchers have explored its potential applications due to its unique structure and pharmacological properties . Let’s explore further!

11β-HSD1 Inhibition

Background: Glucocorticoids (GCs) are hormones that regulate inflammatory and immune responses, metabolism, cardiovascular homeostasis, and stress responses. The local concentration of GCs in peripheral tissues depends on intracellular metabolism by activating and deactivating enzymes. One such enzyme is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes cortisol regeneration from its inactive form cortisone. Selective inhibition of 11β-HSD1 is crucial to avoid side effects of novel inhibitors .

Research Findings: Researchers have investigated derivatives of this compound for their inhibitory activity against human 11β-HSD1. Although some derivatives showed potent inhibitory activity, they exhibited low selectivity over the isoenzyme 11β-HSD2 and poor microsomal stability. Achieving selectivity against 11β-HSD1 remains a challenge in drug development .

a. Medicinal Chemistry: Investigate its interactions with other enzymes or receptors. Could it serve as a scaffold for designing novel drugs targeting different pathways?

b. Polycyclic Hydrocarbons: Explore its role in polycyclic aromatic hydrocarbon (PAH) chemistry. Does it participate in PAH reactions or exhibit unique reactivity patterns?

c. SAR Investigation: Conduct a structure-activity relationship (SAR) study. Modify the compound systematically and evaluate its effects on various biological targets.

Conclusion

Mécanisme D'action

The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the biological target they interact with . Unfortunately, the specific mechanism of action for “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide” is not available in the sources I have access to.

Orientations Futures

Thiazoles are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, including potentially “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide”, to explore their biological effects and potential therapeutic applications.

Propriétés

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTOACXLSUQQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

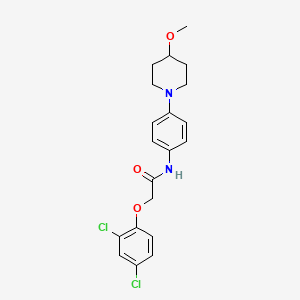

![4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine](/img/structure/B2698084.png)

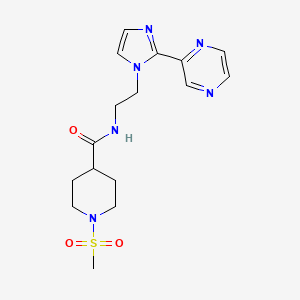

![1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2698090.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)

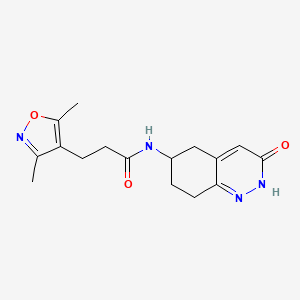

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)